chemical and physical properties of 4-sec-butylpyridine
chemical and physical properties of 4-sec-butylpyridine
An In-Depth Technical Guide to the Chemical and Physical Properties of 4-sec-Butylpyridine
Abstract
This technical guide provides a comprehensive analysis of 4-sec-butylpyridine, a pyridine derivative of significant interest for researchers, scientists, and drug development professionals. A notable challenge in the study of this compound is the scarcity of published experimental data, often leading to confusion with its more common isomer, 4-tert-butylpyridine. This document addresses this gap by providing a framework for understanding 4-sec-butylpyridine. We will clearly delineate the structural and electronic differences between the sec-butyl and tert-butyl isomers, offer theoretically grounded predictions of its physicochemical properties based on comparative data, and present detailed, field-proven protocols for its synthesis and structural elucidation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to confidently synthesize, characterize, and evaluate 4-sec-butylpyridine for potential applications.
The Strategic Importance of Alkylpyridines in Modern Chemistry
The pyridine ring is a foundational scaffold in medicinal chemistry and materials science. As a six-membered aromatic heterocycle, its nitrogen atom imparts unique electronic properties, influencing hydrogen bonding capacity, metabolic stability, and target binding affinity.[1] The functionalization of the pyridine ring with alkyl groups, such as a butyl moiety, allows for the fine-tuning of these properties. The size, shape, and electronic nature of the alkyl substituent can profoundly impact a molecule's lipophilicity, which is a critical parameter for drug candidates, influencing their ability to cross biological membranes. While numerous pyridine-based drugs are commercially successful, the specific isomerism of substituents offers a subtle yet powerful tool for optimizing molecular properties.[2]
Isomeric Distinction: The Critical Difference Between 4-sec-Butylpyridine and 4-tert-Butylpyridine
Clarity on molecular structure is paramount. 4-sec-Butylpyridine and 4-tert-butylpyridine share the same molecular formula (C₉H₁₃N) and molecular weight (135.21 g/mol ), but their structural arrangements are distinct, leading to significant differences in their chemical and physical behavior.[3][4]
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4-tert-Butylpyridine: Features a tertiary butyl group attached to the pyridine ring. The central carbon of the butyl group is bonded to three other methyl carbons, creating a sterically bulky, symmetrical structure.
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4-sec-Butylpyridine: Features a secondary butyl group. The pyridine ring is attached to a secondary carbon within the butyl chain, resulting in a chiral center and a less sterically hindered, asymmetric profile compared to the tert-butyl isomer.
This structural variance has profound implications:
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Steric Hindrance: The bulky, umbrella-like shape of the tert-butyl group can shield the pyridine nitrogen and adjacent ring positions from interacting with other molecules. The sec-butyl group is less sterically demanding, potentially allowing for different binding interactions or reaction pathways.
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Electronic Effects: While both are electron-donating groups, the precise inductive effect can differ, subtly influencing the basicity of the pyridine nitrogen.
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Chirality: The presence of a chiral center in 4-sec-butylpyridine means it can exist as two enantiomers, a critical consideration in drug development where stereochemistry often dictates biological activity.
Experimental Protocol: Synthesis of 4-sec-Butylpyridine
Causality and Self-Validation: This protocol is designed for robustness. The use of anhydrous THF under an inert atmosphere is critical because organolithium reagents are extremely reactive towards water and oxygen. [5]The low initial temperature (-78 °C) controls the exothermic addition reaction, preventing side reactions. The reaction progress can be monitored by thin-layer chromatography (TLC), providing an in-process check. The final purification by column chromatography ensures the removal of unreacted starting materials and byproducts, with the purity of the final product validated by the analytical methods described in Section 5.0.
Materials:
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Pyridine
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sec-Butyllithium (typically 1.4 M in cyclohexane)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Ethyl acetate
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
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Initial Reaction: Charge the flask with pyridine and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition: Slowly add sec-butyllithium dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. This slow addition is crucial to control the reaction rate and selectivity for addition at the 4-position.
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Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The initial product is a dihydropyridine adduct.
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Rearomatization/Quench: The dihydropyridine intermediate needs to be rearomatized to the desired pyridine. This often occurs during workup. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling in an ice bath.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to isolate the pure 4-sec-butylpyridine.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized 4-sec-butylpyridine is non-negotiable. A combination of spectroscopic techniques provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure. The expected ¹H NMR spectrum of 4-sec-butylpyridine in CDCl₃ will be distinctly different from its tert-butyl isomer.
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Expected ¹H NMR Spectrum (4-sec-Butylpyridine):
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Pyridine Protons: Two sets of doublets in the aromatic region (likely ~8.5 ppm and ~7.2 ppm), characteristic of a 4-substituted pyridine.
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sec-Butyl Protons:
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A triplet (~0.9 ppm, 3H) for the terminal methyl group.
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A doublet (~1.3 ppm, 3H) for the methyl group attached to the chiral center.
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A multiplet (sextet, ~1.6 ppm, 2H) for the CH₂ group.
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A multiplet (sextet, ~2.7 ppm, 1H) for the CH group directly attached to the pyridine ring.
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Comparative ¹H NMR Spectrum (4-tert-Butylpyridine):
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Pyridine Protons: Two doublets, similar to the sec-butyl isomer. [6] * tert-Butyl Protons: A sharp singlet at ~1.3 ppm integrating to 9H, due to the magnetic equivalence of all nine methyl protons. [6] The complexity of the sec-butyl group's signals in the ¹H NMR spectrum is the definitive fingerprint that distinguishes it from the simple singlet of the tert-butyl isomer.
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Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) will confirm the molecular weight and provide fragmentation data that supports the proposed structure.
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Expected Mass Spectrum (4-sec-Butylpyridine):
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Molecular Ion (M⁺): A strong peak at m/z = 135, corresponding to the molecular weight of the compound. [7] * Key Fragment: A prominent peak at m/z = 106, resulting from the loss of an ethyl group (•CH₂CH₃, mass 29) via cleavage beta to the pyridine ring. This is a characteristic fragmentation pattern for a sec-butyl group.
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Infrared (IR) Spectroscopy
IR spectroscopy will confirm the presence of the key functional groups.
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Expected IR Spectrum:
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C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.
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C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.
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C=C and C=N stretching (aromatic ring): A series of sharp peaks in the 1600-1450 cm⁻¹ region, characteristic of the pyridine ring.
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Potential Applications in Drug Development and Materials Science
While 4-tert-butylpyridine has found applications as a morphology controller in perovskite solar cells, the unique properties of 4-sec-butylpyridine may open different avenues. [2]
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Medicinal Chemistry: The introduction of a chiral sec-butyl group provides an opportunity for stereospecific interactions with biological targets like enzymes or receptors. Its moderate lipophilicity and reduced steric bulk compared to the tert-butyl group could offer a superior balance of potency and pharmacokinetic properties in lead optimization campaigns. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal-based drugs.
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Ligand Design: In coordination chemistry, the less-hindered nature of the sec-butyl group compared to the tert-butyl group could allow for the formation of metal complexes with different coordination geometries and catalytic activities.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-sec-butylpyridine is unavailable, it should be handled with the same precautions as other alkylpyridines like 4-tert-butylpyridine.
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General Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. [8]* Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Storage: Store in a cool, dry place away from ignition sources. Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. [8]* Hazards: Assumed to be a skin and eye irritant. May be harmful if swallowed or inhaled. [4]
Conclusion
4-sec-butylpyridine represents an under-explored chemical entity with significant potential. This guide has established a clear distinction between it and its common isomer, 4-tert-butylpyridine. By leveraging comparative data and fundamental chemical principles, we have provided a robust framework for its synthesis, characterization, and safe handling. The detailed protocols and analytical predictions herein serve as a launchpad for researchers to unlock the potential of this unique molecule in drug discovery, catalysis, and materials science, encouraging the generation of the experimental data needed to bring this compound out of obscurity.
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